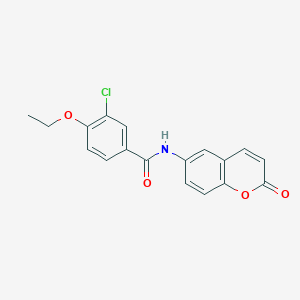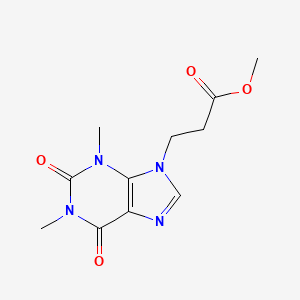![molecular formula C15H23NO B5713504 N-[(4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B5713504.png)
N-[(4-methoxyphenyl)methyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]cycloheptanamine is an organic compound with the molecular formula C15H23NO This compound is characterized by a cycloheptane ring attached to an amine group, which is further connected to a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]cycloheptanamine typically involves the reaction of cycloheptanone with 4-methoxybenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired amine product. The general reaction scheme is as follows:
- Cycloheptanone + 4-methoxybenzylamine → this compound
The reaction conditions may vary depending on the specific requirements, but common conditions include:
- Temperature: 25-80°C
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-[(4-methoxyphenyl)methyl]cycloheptanamine can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
- Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
- Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
- Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
- Oxidation: Formation of ketones or aldehydes.
- Reduction: Formation of alcohols or secondary amines.
- Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]cycloheptanamine has several scientific research applications, including:
- Chemistry: Used as a building block for the synthesis of more complex organic molecules.
- Biology: Investigated for its potential biological activity and interactions with biological targets.
- Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
- Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]cycloheptanamine can be compared with other similar compounds, such as:
- N-[(4-methoxyphenyl)methyl]cyclohexanamine
- N-[(4-methoxyphenyl)methyl]cyclopentanamine
These compounds share structural similarities but differ in the size of the cycloalkane ring
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-17-15-10-8-13(9-11-15)12-16-14-6-4-2-3-5-7-14/h8-11,14,16H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCUDZSCQFBDTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
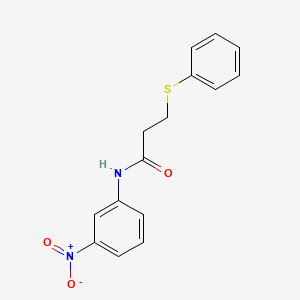
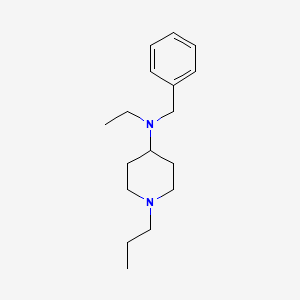
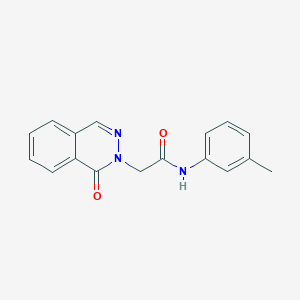
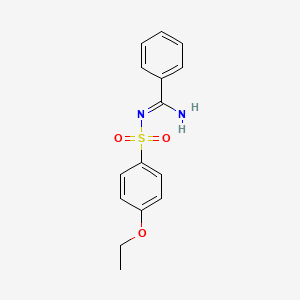
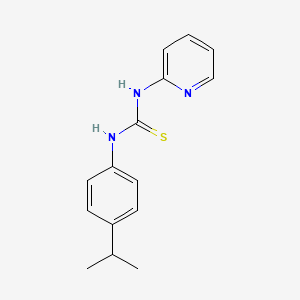
![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5713469.png)
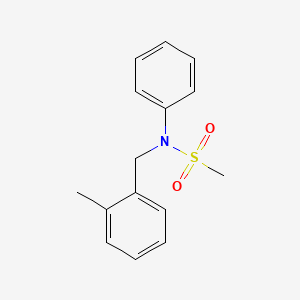
![3-chloro-N-[2-(propan-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5713474.png)
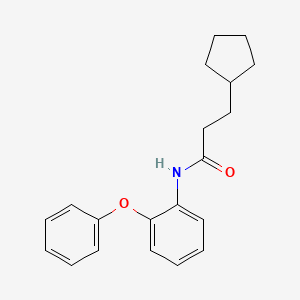
![2-[(E)-2-(4-bromophenyl)ethenyl]quinoline-4-carboxylic Acid](/img/structure/B5713494.png)
![methyl 4-(4-amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)benzoate](/img/structure/B5713507.png)
